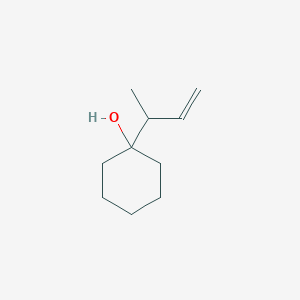

Cyclohexanol, 1-(1-methyl-2-propenyl)-

Description

Historical Perspectives and Initial Investigations of Cyclohexanol (B46403) Derivatives

The study of cyclohexanol and its derivatives is deeply rooted in the early advancements of organic chemistry. Cyclohexanol itself was first synthesized in the late 19th century, and its chemistry became pivotal with the development of industrial processes, such as the production of nylon, where it serves as a key precursor. nist.govgoogle.com The exploration into more complex, substituted cyclohexanols emerged with the advent of powerful carbon-carbon bond-forming reactions.

The early 20th century witnessed the groundbreaking work of Victor Grignard, whose development of organomagnesium reagents provided a robust method for the alkylation and arylation of ketones. The reaction of a Grignard reagent with cyclohexanone (B45756) became a fundamental method for preparing 1-substituted cyclohexanols. askfilo.com This opened the door to a vast array of derivatives with diverse functionalities. Similarly, the Barbier reaction, a precursor to the Grignard reaction, offered an alternative in situ method for the same transformation, often with the advantage of being more tolerant to moist conditions. rsc.orgresearchgate.net These early investigations laid the groundwork for the synthesis of complex cyclic alcohols, including those with allylic substituents.

Structural Significance of the 1-Substituted Cyclohexanol Motif in Synthetic Chemistry

The 1-substituted cyclohexanol motif is a cornerstone in the synthesis of numerous complex molecules, including natural products and pharmaceuticals. beilstein-journals.org The tertiary alcohol functionality, particularly when allylic, as in the case of Cyclohexanol, 1-(1-methyl-2-propenyl)-, serves as a versatile synthetic handle for a variety of chemical transformations.

The presence of the hydroxyl group allows for subsequent oxidation to a ketone, etherification, or esterification. The adjacent allyl group is also highly reactive, enabling a range of transformations such as epoxidation, dihydroxylation, and various addition reactions across the double bond. nbinno.com This dual functionality makes 1-allyl-substituted cyclohexanols valuable intermediates in the construction of intricate molecular architectures. For instance, these motifs are found in the core structures of various biologically active compounds and serve as key building blocks in their total synthesis.

Positioning of Cyclohexanol, 1-(1-methyl-2-propenyl)-, within Current Organic Synthesis Paradigms

The synthesis of tertiary alcohols, especially those with a defined stereochemistry, remains a significant challenge in modern organic synthesis. Cyclohexanol, 1-(1-methyl-2-propenyl)- is a representative of this class of molecules. Current synthetic paradigms for accessing such structures heavily rely on nucleophilic additions to a cyclohexanone precursor.

Several powerful synthetic methodologies are employed to construct the 1-substituted cyclohexanol core:

Grignard and Barbier Reactions: These classic organometallic reactions remain highly relevant for the synthesis of 1-substituted cyclohexanols. askfilo.com The addition of an appropriate organomagnesium (Grignard) or organozinc/indium (Barbier) reagent to cyclohexanone provides a direct route to the desired tertiary alcohol. rsc.orgnih.gov The choice of reagent and reaction conditions can influence the stereochemical outcome of the addition.

Hosomi-Sakurai Allylation: This Lewis acid-mediated reaction of an allyltrimethylsilane (B147118) with a ketone is a powerful tool for the synthesis of homoallylic alcohols. frontiersin.orgresearchgate.netresearchgate.net Its application to cyclohexanone would yield a 1-allyl-cyclohexanol derivative. The Hosomi-Sakurai reaction is valued for its mild conditions and functional group tolerance, making it suitable for complex molecule synthesis. nih.govnih.gov

These methods are integral to the synthesis of natural products and other complex organic molecules where the 1-substituted cyclohexanol moiety is a key structural feature. rsc.orgresearchtrends.net

Below is an interactive data table summarizing the key synthetic methods for 1-substituted cyclohexanols:

| Method | Reagents | Key Features |

| Grignard Reaction | Organomagnesium halide (R-MgX), Ketone | Well-established, versatile, sensitive to moisture. |

| Barbier Reaction | Alkyl halide, Metal (e.g., Zn, In), Ketone | In situ generation of organometallic reagent, often more tolerant to protic functional groups. |

| Hosomi-Sakurai Allylation | Allyltrimethylsilane, Lewis Acid, Ketone | Mild reaction conditions, high functional group tolerance, good for synthesizing homoallylic alcohols. |

This table is based on established principles of organic synthesis.

Overview of Research Trajectories and Unaddressed Challenges Pertaining to Cyclohexanol, 1-(1-methyl-2-propenyl)-

While the synthesis of simple 1-substituted cyclohexanols is well-established, significant challenges and areas of active research remain, particularly concerning stereocontrol and the synthesis of highly functionalized derivatives.

Research Trajectories:

Asymmetric Synthesis: A major focus of current research is the development of catalytic, enantioselective methods for the synthesis of chiral 1-substituted cyclohexanols. This involves the use of chiral ligands and catalysts to control the facial selectivity of the nucleophilic addition to the prochiral cyclohexanone.

Novel Reagents and Catalysts: The development of new organometallic reagents and catalyst systems that offer improved reactivity, selectivity, and functional group tolerance is an ongoing endeavor.

Applications in Total Synthesis: The 1-substituted cyclohexanol motif continues to be a key target in the total synthesis of complex natural products. Researchers are constantly exploring new ways to incorporate this structural unit and utilize its reactivity in subsequent transformations. researchtrends.net

Unaddressed Challenges:

Stereocontrol: Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of substituted cyclohexanols remains a significant hurdle, especially when multiple stereocenters are present. The conformationally flexible nature of the cyclohexane (B81311) ring can complicate stereochemical control. nih.gov

Substrate Scope: While existing methods are effective for a range of substrates, the synthesis of highly sterically hindered or electronically demanding 1-substituted cyclohexanols can be challenging.

Atom and Step Economy: Developing more efficient and sustainable synthetic routes that minimize the number of steps and maximize atom economy is a constant goal in modern organic synthesis.

Structure

3D Structure

Properties

CAS No. |

36971-11-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-but-3-en-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-3-9(2)10(11)7-5-4-6-8-10/h3,9,11H,1,4-8H2,2H3 |

InChI Key |

VIUDIHSMXOBGFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C1(CCCCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclohexanol, 1 1 Methyl 2 Propenyl and Its Structural Analogues

Strategic Approaches to the Construction of the 1-Substituted Cyclohexanol (B46403) Core

The formation of the tertiary alcohol on a cyclohexane (B81311) ring is a fundamental transformation in organic synthesis. The primary strategies involve either building the substituent onto a pre-existing cyclohexanone (B45756) ring or forming the saturated ring from an aromatic precursor.

Alkylation and Organometallic Addition Reactions to Cyclohexanone Derivatives

The most direct route to 1-substituted cyclohexanols involves the nucleophilic addition of an organometallic reagent to the carbonyl group of cyclohexanone. This classic and versatile method forms a new carbon-carbon bond at the carbonyl carbon, which is subsequently protonated to yield the tertiary alcohol.

For the synthesis of Cyclohexanol, 1-(1-methyl-2-propenyl)-, the key transformation is the addition of a 1-methyl-2-propenyl (also known as but-3-en-2-yl) nucleophile to cyclohexanone. Grignard reagents and organolithium compounds are commonly employed for this purpose. The reaction proceeds in two main steps:

Nucleophilic Addition: The organometallic reagent, for example, (1-methyl-2-propenyl)magnesium bromide, attacks the electrophilic carbonyl carbon of cyclohexanone. This breaks the C=O pi bond, forming a magnesium alkoxide intermediate.

Acidic Workup: The reaction mixture is treated with a mild acid (e.g., an aqueous solution of ammonium (B1175870) chloride) to protonate the alkoxide, yielding the final tertiary alcohol product, Cyclohexanol, 1-(1-methyl-2-propenyl)-. orgsyn.org

This approach is highly effective for creating tertiary alcohols from ketones. chemicalbook.comquora.com The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether, is crucial for stabilizing the organometallic reagent. orgsyn.org

| Organometallic Reagent | Typical Precursor | Reaction Conditions | Product |

|---|---|---|---|

| (1-methyl-2-propenyl)magnesium bromide | 3-Bromo-1-butene (B1616935) | Mg turnings, dry THF | Cyclohexanol, 1-(1-methyl-2-propenyl)- |

| (1-methyl-2-propenyl)lithium | 3-Bromo-1-butene | n-BuLi or t-BuLi, dry ether | Cyclohexanol, 1-(1-methyl-2-propenyl)- |

| Methylmagnesium chloride | Methyl chloride | Mg turnings, dry THF | 1-Methylcyclohexanol chemicalbook.com |

Catalytic Hydrogenation and Reduction Strategies for Cyclohexanol Ring Formation

An alternative strategy focuses on the formation of the cyclohexanol ring itself from readily available aromatic precursors, primarily phenol (B47542). Catalytic hydrogenation is a powerful technique for saturating aromatic rings, though conditions must be carefully controlled to achieve the desired product. youtube.com

The reduction of phenol can lead to either cyclohexanone or cyclohexanol, depending on the catalyst and reaction conditions. youtube.comgoogle.com

To Cyclohexanol: Complete reduction of the aromatic ring and the hydroxyl group is achieved using powerful catalysts like rhodium-on-alumina or ruthenium at elevated temperatures and pressures. youtube.com

To Cyclohexanone: Selective hydrogenation can yield cyclohexanone, which can then be used as a precursor for the organometallic addition described previously. Catalysts such as palladium on charcoal under specific conditions can favor the formation of the ketone. youtube.com

Once cyclohexanone is obtained, it can be reduced to cyclohexanol using various reducing agents or further catalytic hydrogenation. The hydrogenation of cyclohexanone to cyclohexanol is efficiently catalyzed by metals like platinum, palladium, and nickel. princeton.edulibretexts.org This two-step process (phenol to cyclohexanone, then addition) is often preferred as it allows for the introduction of the desired substituent at the C1 position.

| Starting Material | Catalyst | Typical Conditions | Major Product | Reference |

|---|---|---|---|---|

| Phenol | Nickel | 160°C, H₂ | Cyclohexanol | youtube.com |

| Phenol | Rhodium on Alumina | Room Temp, H₂ | Cyclohexanol | youtube.com |

| Phenol | Palladium on Charcoal | 160°C, H₂ | Cyclohexanone | youtube.com |

| Cyclohexanone | Platinum (Pt) | 325-400 K, H₂ | Cyclohexanol | princeton.edu |

Stereoselective Synthesis of Cyclohexanol, 1-(1-methyl-2-propenyl)-

The target molecule possesses two stereocenters, one at the C1 position of the cyclohexyl ring and another at the chiral carbon of the 1-methyl-2-propenyl substituent. This gives rise to the possibility of four stereoisomers. Controlling the stereochemical outcome of the synthesis is a significant challenge that requires sophisticated asymmetric strategies.

Diastereoselective Control in the Introduction of the Propenyl Moiety

Diastereoselective synthesis aims to control the relative configuration of the two newly formed stereocenters. In the context of adding a (1-methyl-2-propenyl) nucleophile to cyclohexanone, diastereoselectivity is determined by the geometry of the nucleophile and the trajectory of its attack on the carbonyl group.

The addition of a nucleophile to the cyclohexanone ring can occur from two different faces, leading to either an axial or equatorial attack. The preferred trajectory is influenced by steric and electronic factors. Furthermore, the 1-methyl-2-propenyl (or crotyl) organometallic reagent can exist as either E or Z isomers, which can influence the stereochemical outcome of the addition. The combination of facial selectivity at the ketone and the geometry of the nucleophile dictates which of the two possible diastereomers (syn or anti) is formed preferentially. Cascade reactions, such as inter- and intramolecular Michael additions, have demonstrated the potential for achieving high diastereoselectivity in the formation of highly substituted cyclohexanone skeletons. beilstein-journals.orgnih.gov

Enantioselective Methodologies Utilizing Chiral Catalysts in Cyclohexanol, 1-(1-methyl-2-propenyl)-, Synthesis

Enantioselective synthesis seeks to produce a single enantiomer of a chiral molecule. This is commonly achieved by using a small amount of a chiral catalyst to create a chiral environment for the reaction, directing the formation of one enantiomer over its mirror image.

For the synthesis of Cyclohexanol, 1-(1-methyl-2-propenyl)-, an achiral cyclohexanone substrate would be reacted with an achiral organometallic reagent in the presence of a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand or a chiral Lewis acid, transiently coordinates to one of the reactants. chemrxiv.org This coordination blocks one face of the cyclohexanone carbonyl, forcing the nucleophile to attack from the opposite, less hindered face. This directed attack results in the preferential formation of one enantiomer of the product. Numerous chiral catalytic systems have been developed for asymmetric additions to carbonyls and other related transformations. researchgate.netnih.govmdpi.com

| Catalyst Type | Example Ligand/Catalyst | Application | Reference |

|---|---|---|---|

| Chiral Lewis Acid | Chiral-at-metal Rhodium Complex | [3+2] Photocycloaddition | mdpi.com |

| Transition Metal Complex | Rh-catalyst with (S)-TolBINAP | [2+2+2] Cycloaddition | nih.gov |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Asymmetric Additions | N/A |

| Organocatalyst | Proline-derived Thiourea | Asymmetric Michael Addition | researchgate.net |

Application of Chiral Auxiliaries and Ligands in Asymmetric Induction

An alternative to chiral catalysis is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In this approach, cyclohexanone could first be converted into a chiral derivative, such as a chiral imine or enamine, by reacting it with a chiral amine (e.g., (S)-1-amino-2-methoxymethylpyrrolidine, or SAMP). The chiral auxiliary would then sterically block one face of the molecule, directing the incoming (1-methyl-2-propenyl) nucleophile to attack from the opposite face with high diastereoselectivity. Subsequent hydrolysis of the imine/enamine would remove the auxiliary and reveal the enantiomerically enriched 1-substituted cyclohexanol. Various chiral auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam, have been widely used in asymmetric synthesis. wikipedia.org

Chiral ligands are essential components of chiral metal catalysts. wiley.comconsensus.app Ligands like BINAP, Salen, and various phosphines can be synthesized in enantiomerically pure forms. When coordinated to a metal center (e.g., rhodium, ruthenium, palladium), they create a well-defined chiral pocket around the metal, which is the basis for enantioselective catalysis. nih.govorgsyn.org The design and synthesis of new chiral ligands remain an active area of research to improve the efficiency and selectivity of asymmetric reactions. sfu.ca

Convergent and Divergent Synthetic Routes to Cyclohexanol, 1-(1-methyl-2-propenyl)-

The construction of the target molecule, a tertiary allylic alcohol, can be approached through both convergent and divergent synthetic strategies. Each approach offers distinct advantages in terms of efficiency and molecular diversity.

Convergent Synthesis:

A primary convergent approach for the synthesis of Cyclohexanol, 1-(1-methyl-2-propenyl)- involves the Grignard reaction. This powerful carbon-carbon bond-forming reaction brings together two key fragments in a single, decisive step. The retrosynthetic analysis identifies cyclohexanone and a (1-methyl-2-propenyl)magnesium halide as the immediate precursors.

The forward synthesis, therefore, involves the reaction of cyclohexanone with the Grignard reagent derived from 3-chloro-1-butene (B1220285) or 3-bromo-1-butene. This addition to the carbonyl group, followed by an aqueous workup, directly yields the desired tertiary alcohol. organicchemistrytutor.comyoutube.com The efficiency of this approach lies in its ability to assemble the carbon skeleton rapidly.

Table 1: Example of a Convergent Grignard Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Divergent Synthesis:

A divergent strategy, in contrast, begins with a common intermediate that can be elaborated into a variety of structural analogues, including the target molecule. This approach is particularly valuable for creating a library of related compounds for structure-activity relationship studies.

One potential divergent route could start from a functionalized cyclohexanone derivative. For instance, a protected 2-(oxiran-2-yl)cyclohexan-1-one could serve as a versatile precursor. Ring-opening of the epoxide with different organometallic reagents would lead to a variety of 1-substituted cyclohexanol derivatives. For the synthesis of Cyclohexanol, 1-(1-methyl-2-propenyl)-, a methylcuprate could be used to open the epoxide, followed by a Wittig reaction on the ketone to introduce the vinyl group. Subsequent functional group manipulations would then yield the target molecule and its analogues. This method allows for the generation of diverse structures from a single, readily accessible starting material.

Another divergent approach could involve the synthesis of a common precursor like 1-ethynylcyclohexanol. This intermediate can then be subjected to various transformations, such as hydroboration-oxidation to yield an aldehyde, which can then be further reacted to introduce the desired side chain. Alternatively, partial reduction of the alkyne followed by further elaboration can lead to a range of unsaturated analogues.

Table 2: Illustrative Divergent Synthesis from a Common Intermediate

| Common Intermediate | Reaction Sequence | Product |

|---|---|---|

| 1-Ethynylcyclohexanol | 1. Lindlar's Catalyst, H₂ 2. Methylation | Cyclohexanol, 1-(1-methyl-2-propenyl)- |

Principles of Green Chemistry and Sustainable Synthetic Practices for Cyclohexanol, 1-(1-methyl-2-propenyl)-

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing Cyclohexanol, 1-(1-methyl-2-propenyl)-, several strategies can be employed to enhance sustainability.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The Grignard reaction, while a powerful synthetic tool, has a moderate atom economy due to the formation of magnesium salts as byproducts. The theoretical atom economy for the Grignard synthesis of Cyclohexanol, 1-(1-methyl-2-propenyl)- from cyclohexanone and 3-bromo-1-butene can be calculated as follows:

Molecular Weight of Product (C₁₀H₁₈O): 154.25 g/mol

Molecular Weight of Reactants (C₆H₁₀O + C₄H₇Br + Mg): 98.14 g/mol + 135.00 g/mol + 24.31 g/mol = 257.45 g/mol

Atom Economy = (MW of Product / Σ MW of Reactants) x 100%

Atom Economy = (154.25 / 257.45) x 100% ≈ 59.9%

To improve upon this, alternative catalytic methods that minimize the use of stoichiometric reagents are desirable.

Sustainable Solvents:

Traditional Grignard reactions are often conducted in ethereal solvents like diethyl ether or tetrahydrofuran (THF), which have associated safety and environmental concerns. blogspot.com A significant advancement in green chemistry is the use of bio-based and less hazardous solvents. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising alternative to THF. nih.govresearchgate.net It is derived from renewable resources, has a lower miscibility with water (facilitating easier workup), and often leads to improved reaction yields. nih.govresearchgate.net

Table 3: Comparison of Solvents for Grignard Reactions

| Solvent | Source | Key Advantages |

|---|---|---|

| Diethyl Ether | Petrochemical | Established, good for Grignard reagent formation |

| Tetrahydrofuran (THF) | Petrochemical | Good solvating properties |

Mechanochemistry:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful approach to reduce or even eliminate the need for solvents. researchgate.net In the context of the Grignard reaction, ball milling can be used to carry out the synthesis in a solvent-free or low-solvent environment. This not only reduces waste but can also lead to faster reaction times and improved yields by overcoming passivation of the magnesium surface. Research has shown that mechanochemical Barbier-Grignard reactions can proceed efficiently, providing the desired tertiary alcohols in high yields. researchgate.net

Table 4: Illustrative Yields for Mechanochemical vs. Solution-Phase Grignard Reactions

| Reaction Type | Solvent | Yield (%) |

|---|---|---|

| Grignard Synthesis of a Tertiary Alcohol | Diethyl Ether | 70-85 |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of Cyclohexanol, 1-(1-methyl-2-propenyl)- and its analogues can be achieved with greater efficiency and sustainability.

Chemical Reactivity and Transformation Pathways of Cyclohexanol, 1 1 Methyl 2 Propenyl

Reactions Involving the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in Cyclohexanol (B46403), 1-(1-methyl-2-propenyl)- profoundly influences its reactivity, particularly its resistance to oxidation and its propensity for carbocation-mediated reactions.

Dehydration and Elimination Reactions for Alkene Formation

The acid-catalyzed dehydration of tertiary alcohols such as Cyclohexanol, 1-(1-methyl-2-propenyl)- is a classic and efficient method for the formation of alkenes. This reaction typically proceeds through an E1 elimination mechanism, involving the formation of a tertiary carbocation intermediate. The regioselectivity of this elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.

In the case of Cyclohexanol, 1-(1-methyl-2-propenyl)-, protonation of the hydroxyl group by an acid catalyst (e.g., sulfuric acid or phosphoric acid) leads to the formation of a good leaving group (water). Subsequent loss of water generates a tertiary carbocation on the cyclohexyl ring. Deprotonation from an adjacent carbon atom then yields a mixture of isomeric alkenes. The primary products expected would be 1-(1-methyl-2-propenyl)cyclohexene and (1-methyl-2-propenylidene)cyclohexane, with the former typically being the major product due to its endocyclic, more substituted double bond.

| Starting Material | Reagents | Major Product | Minor Product |

| Cyclohexanol, 1-(1-methyl-2-propenyl)- | H₂SO₄, Heat | 1-(1-methyl-2-propenyl)cyclohexene | (1-methyl-2-propenylidene)cyclohexane |

| 1-Methylcyclohexanol | H₃PO₄, Heat | 1-Methylcyclohexene | Methylenecyclohexane |

This table is illustrative and based on established principles of elimination reactions for tertiary alcohols.

Derivatization of the Hydroxyl Moiety: Esterification and Etherification Studies

The steric hindrance around the tertiary hydroxyl group of Cyclohexanol, 1-(1-methyl-2-propenyl)- presents a significant challenge for derivatization reactions such as esterification and etherification.

Esterification: Direct esterification with carboxylic acids under acidic conditions is often inefficient for tertiary alcohols due to the competing elimination reaction. However, alternative methods can be employed. The use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) can facilitate the formation of the corresponding ester. This approach circumvents the need for strongly acidic conditions that promote dehydration.

Etherification: Similarly, Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not feasible for the synthesis of ethers from tertiary alcohols due to the strong basic conditions favoring elimination of the alkyl halide. Acid-catalyzed etherification with a primary alcohol is also prone to dehydration of the tertiary alcohol. A more viable approach involves the reaction of the alcohol with a reagent like 2-isocyanato-2-methylpropane in the presence of a catalyst to form a carbamate, which can be considered an ether analog.

| Reaction | Reagent | Product Type | Key Considerations |

| Esterification | Acetyl chloride, Pyridine | Acetate (B1210297) ester | Avoids strongly acidic conditions |

| Etherification | Alkyl halide, Strong base | Alkyl ether | Prone to elimination, generally not suitable |

This table outlines general strategies for the derivatization of sterically hindered tertiary alcohols.

Transformations of the 1-methyl-2-propenyl Side Chain

The alkene functionality within the 1-methyl-2-propenyl side chain offers a versatile handle for a variety of chemical transformations, allowing for the selective functionalization of this part of the molecule.

Electrophilic Additions to the Alkene Moiety (e.g., Hydroboration, Epoxidation, Halogenation)

The double bond in the side chain is susceptible to a range of electrophilic addition reactions, with the regioselectivity often dictated by both steric and electronic factors.

Hydroboration-Oxidation: The hydroboration of the alkene followed by oxidative workup provides a method for the anti-Markovnikov hydration of the double bond. Borane (B79455) (BH₃) or its derivatives will preferentially add to the less substituted carbon of the double bond, with the boron atom attaching to the terminal CH₂ group. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the corresponding primary alcohol, 3-(1-hydroxycyclohexyl)butan-1-ol.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. masterorganicchemistry.com The oxygen atom is delivered to the double bond in a syn-fashion. Given the substitution pattern of the alkene, this reaction would yield 1-(1-(oxiran-2-yl)ethyl)cyclohexan-1-ol. The stereochemistry of the resulting epoxide can be influenced by directing effects of the nearby hydroxyl group, although this is less pronounced due to the distance and flexibility of the side chain.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds via a halonium ion intermediate. The reaction typically results in the anti-addition of the two halogen atoms. This would lead to the formation of 1-(1-(2,3-dihalobutan-2-yl))cyclohexan-1-ol. The regioselectivity of the addition of unsymmetrical reagents like hypohalous acids (HOX) would be expected to follow Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon and the halogen to the less substituted one.

| Reaction | Reagent | Product | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary alcohol | Anti-Markovnikov |

| Epoxidation | m-CPBA | Epoxide | N/A |

| Bromination | Br₂ | Vicinal dibromide | N/A |

This table summarizes common electrophilic addition reactions on the alkene moiety.

Olefin Metathesis and Cross-Coupling Strategies for Side Chain Functionalization

Olefin Metathesis: The terminal alkene of the 1-methyl-2-propenyl side chain is a suitable substrate for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org

Cross-Metathesis (CM): In the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) and another olefin, cross-metathesis can occur, leading to the exchange of the alkylidene groups. For example, reaction with a simple alkene like ethylene (B1197577) could potentially lead to the formation of a new terminal alkene with a shortened or modified side chain.

Ring-Closing Metathesis (RCM): If the molecule were to contain a second, appropriately positioned alkene, ring-closing metathesis could be employed to form a new cyclic structure. wikipedia.org This would require prior modification of the cyclohexanol ring.

Cross-Coupling Reactions: The allylic position of the side chain can be a site for various transition metal-catalyzed cross-coupling reactions. For instance, after conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or a halide), palladium-catalyzed reactions such as the Suzuki coupling could be used to introduce new aryl or vinyl groups at this position. thieme-connect.comacs.org This would provide a powerful method for the elaboration of the side chain. thieme-connect.comacs.org

| Reaction Type | Catalyst | Coupling Partner | Potential Product |

| Cross-Metathesis | Grubbs' Catalyst | Alkene (R-CH=CH₂) | Modified side chain alkene |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | Aryl-substituted side chain |

This table illustrates advanced strategies for modifying the side chain.

Cycloaddition Reactions Involving the Propenyl Unit

The propenyl group in Cyclohexanol, 1-(1-methyl-2-propenyl)- theoretically allows it to participate in various cycloaddition reactions, such as the Diels-Alder reaction, where it could act as a dienophile. Such reactions are fundamental in organic synthesis for the construction of cyclic systems. Despite the expected reactivity, specific studies detailing the cycloaddition behavior of this compound, including reaction conditions, yields, and stereochemical outcomes, are not present in the surveyed literature.

Rearrangement Reactions and Skeletal Transformations of Cyclohexanol, 1-(1-methyl-2-propenyl)-

The tertiary alcohol moiety attached to the cyclohexane (B81311) ring suggests the possibility of several rearrangement reactions, particularly under acidic conditions.

Pinacol-Type Rearrangements and Acid-Catalyzed Isomerizations of the Cyclohexanol Ring

Pinacol-type rearrangements are a classic transformation of 1,2-diols, but related rearrangements can also be initiated from tertiary alcohols capable of forming a stable carbocation. The acid-catalyzed dehydration of Cyclohexanol, 1-(1-methyl-2-propenyl)- would likely proceed via a tertiary carbocation intermediate. This intermediate could then undergo rearrangement, potentially leading to ring contraction or expansion, or other isomeric products. However, specific experimental studies that would confirm these pathways and detail the resulting products for this compound are not documented in the available literature.

Ring-Opening and Ring-Expansion Reactions of the Cyclohexanol Scaffold

The formation of a carbocation on the cyclohexanol ring could also initiate ring-opening or ring-expansion reactions, leading to the formation of different carbocyclic or heterocyclic skeletons. These types of transformations are of significant interest in the synthesis of complex molecules. The strain in the cyclohexane ring, influenced by the bulky 1-(1-methyl-2-propenyl)- substituent, could play a role in the propensity for such reactions. Nevertheless, there is a lack of specific research detailing these potential skeletal transformations for this molecule.

Mechanistic Investigations of Key Reaction Pathways and Stereochemical Outcomes

A complete understanding of the reactivity of Cyclohexanol, 1-(1-methyl-2-propenyl)- would require detailed mechanistic investigations and analysis of the stereochemical outcomes of its reactions. Such studies would involve techniques like isotopic labeling, kinetic analysis, and computational modeling to elucidate the transition states and intermediates of the cycloaddition and rearrangement reactions. The stereochemistry of the starting material and its influence on the stereochemistry of the products would be a critical aspect of these investigations. At present, such detailed mechanistic and stereochemical studies for Cyclohexanol, 1-(1-methyl-2-propenyl)- have not been reported in the public domain.

Stereochemical Investigations and Conformational Analysis of Cyclohexanol, 1 1 Methyl 2 Propenyl

Elucidation of Absolute and Relative Stereochemistry for Cyclohexanol (B46403), 1-(1-methyl-2-propenyl)- Isomers

The stereochemistry of Cyclohexanol, 1-(1-methyl-2-propenyl)- is defined by two stereogenic centers: the C1 carbon of the cyclohexanol ring and the C1' carbon of the 1-methyl-2-propenyl substituent. The presence of these two chiral centers gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers.

The relative stereochemistry describes the spatial relationship between the substituents on the cyclohexane (B81311) ring. In the case of disubstituted cyclohexanes, this is often denoted as cis or trans. However, for a 1,1-disubstituted cyclohexanol like the title compound, the concept of cis/trans isomerism related to the ring substituents is not applicable. Instead, the relative stereochemistry is defined by the relationship between the hydroxyl group and the 1-methyl-2-propenyl group, which are attached to the same carbon.

The absolute stereochemistry at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) configuration. The four possible stereoisomers are therefore:

(1R, 1'R)-Cyclohexanol, 1-(1-methyl-2-propenyl)-

(1S, 1'S)-Cyclohexanol, 1-(1-methyl-2-propenyl)-

(1R, 1'S)-Cyclohexanol, 1-(1-methyl-2-propenyl)-

(1S, 1'R)-Cyclohexanol, 1-(1-methyl-2-propenyl)-

The pair of (1R, 1'R) and (1S, 1'S) isomers are enantiomers of each other, as are the (1R, 1'S) and (1S, 1'R) pair. The relationship between, for example, the (1R, 1'R) and (1R, 1'S) isomers is that of diastereomers.

Table 1: Possible Stereoisomers of Cyclohexanol, 1-(1-methyl-2-propenyl)-

| Isomer | Configuration at C1 | Configuration at C1' | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of 2 |

| 2 | S | S | Enantiomer of 1 |

| 3 | R | S | Enantiomer of 4 |

| 4 | S | R | Enantiomer of 3 |

Conformational Preferences and Dynamics of the Cyclohexanol Ring System

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In Cyclohexanol, 1-(1-methyl-2-propenyl)-, the two substituents on C1 will occupy either an axial or an equatorial position. The interconversion between the two chair forms, known as ring flipping, leads to the exchange of axial and equatorial positions.

For monosubstituted cyclohexanes, there is a strong preference for the substituent to occupy the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. rsc.orglibretexts.org In the case of 1,1-disubstituted cyclohexanes, the conformational equilibrium is determined by the relative steric bulk of the two substituents. The chair conformation where the larger group is in the equatorial position is generally favored.

In Cyclohexanol, 1-(1-methyl-2-propenyl)-, the two substituents are the hydroxyl (-OH) group and the 1-methyl-2-propenyl group. The steric demand of the 1-methyl-2-propenyl group is significantly greater than that of the hydroxyl group. Consequently, the conformational equilibrium is expected to strongly favor the chair conformation where the 1-methyl-2-propenyl group is in the equatorial position and the hydroxyl group is in the axial position.

Table 2: Estimated Conformational Equilibrium for Cyclohexanol, 1-(1-methyl-2-propenyl)-

| Conformer | Position of -OH | Position of -(CH(CH₃)CH=CH₂) | Estimated Relative Stability |

|---|---|---|---|

| A | Axial | Equatorial | More Stable |

| B | Equatorial | Axial | Less Stable |

Influence of Substituents on Cyclohexanol Ring Conformation and Reactivity

The conformational preference of the cyclohexanol ring in Cyclohexanol, 1-(1-methyl-2-propenyl)- is dominated by the steric bulk of the 1-methyl-2-propenyl group. This large substituent effectively "locks" the conformation with itself in the equatorial position. This conformational rigidity has a profound influence on the reactivity of the molecule.

The electronic properties of the 2-propenyl moiety (an alkene) could also influence reactions at the hydroxyl group or the cyclohexyl ring, although this effect is likely secondary to the steric influence on conformation.

Diastereomeric and Enantiomeric Resolution Techniques for Isomeric Separation and Purification

As Cyclohexanol, 1-(1-methyl-2-propenyl)- is a chiral molecule, its synthesis from achiral starting materials would result in a racemic mixture of all four stereoisomers. The separation of these isomers is crucial for studying their individual properties and for applications where stereochemical purity is required.

Diastereomeric Resolution:

Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can therefore be separated by conventional techniques such as fractional crystallization or chromatography. For Cyclohexanol, 1-(1-methyl-2-propenyl)-, the diastereomeric pairs could potentially be separated using these methods.

A common strategy for resolving enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral resolving agent. For a tertiary alcohol like the title compound, this could involve esterification with a chiral carboxylic acid (e.g., (R)- or (S)-mandelic acid). The resulting diastereomeric esters can then be separated by chromatography or crystallization, followed by hydrolysis to recover the pure enantiomers of the alcohol. sathyabama.ac.in

Enantiomeric Resolution:

The separation of enantiomers requires a chiral environment. Chiral column chromatography is a powerful technique for this purpose. acs.org A chiral stationary phase can interact differently with the two enantiomers, leading to different retention times and allowing for their separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral columns could be employed for the analytical or preparative separation of the enantiomers of Cyclohexanol, 1-(1-methyl-2-propenyl)-.

Kinetic resolution, often enzyme-catalyzed, is another method for separating enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. nih.govrsc.org

Table 3: Potential Resolution Techniques for Cyclohexanol, 1-(1-methyl-2-propenyl)- Isomers

| Technique | Target Isomers | Principle |

|---|---|---|

| Fractional Crystallization | Diastereomers | Difference in solubility |

| Column Chromatography | Diastereomers | Difference in polarity and adsorption |

| Chiral HPLC/GC | Enantiomers | Differential interaction with a chiral stationary phase |

| Diastereomeric Salt/Ester Formation | Enantiomers | Conversion to separable diastereomers |

| Enzymatic Kinetic Resolution | Enantiomers | Differential reaction rates |

Stereochemical Control and Selectivity in Reaction Pathways of Cyclohexanol, 1-(1-methyl-2-propenyl)-

The stereochemical outcome of reactions involving Cyclohexanol, 1-(1-methyl-2-propenyl)- will be heavily influenced by its conformational bias and the existing stereocenters.

Reactions at the Hydroxyl Group:

Reactions such as esterification or etherification will proceed with retention of configuration at C1 and C1'. The fixed conformation with the axial hydroxyl group may influence the reaction rate due to steric hindrance.

Reactions at the Double Bond:

Reactions at the 2-propenyl double bond, such as hydrogenation or epoxidation, could exhibit diastereoselectivity. The approach of the reagent to the double bond may be influenced by the bulky cyclohexyl group, leading to a preferential formation of one diastereomer over the other. The stereochemistry at C1 and C1' will dictate the facial selectivity of the attack on the double bond.

Synthesis of Cyclohexanol, 1-(1-methyl-2-propenyl)-:

A stereoselective synthesis of a particular isomer of Cyclohexanol, 1-(1-methyl-2-propenyl)- would require careful choice of starting materials and reagents. For example, the addition of a 1-methyl-2-propenyl organometallic reagent to cyclohexanone (B45756) would generate a racemic mixture of two diastereomers. The use of a chiral catalyst or auxiliary could potentially control the stereochemistry of this addition, leading to an enantiomerically enriched product. chinesechemsoc.org

The stereochemical control in reactions is a fundamental aspect of modern organic synthesis, and understanding the conformational preferences of the substrate is key to predicting and controlling the stereochemical outcome.

Computational and Theoretical Chemistry Studies Applied to Cyclohexanol, 1 1 Methyl 2 Propenyl

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Conformational Analysis and Stability

A search for studies applying Density Functional Theory (DFT) to analyze the various conformations of Cyclohexanol (B46403), 1-(1-methyl-2-propenyl)- and determine their relative stabilities did not yield any specific results. Such a study would typically involve optimizing the geometries of different chair and boat conformations, as well as considering the rotational isomers of the 1-methyl-2-propenyl substituent, to identify the global minimum energy structure. No published data tables of conformational energies or detailed analyses of stereoelectronic effects for this compound were found.

Ab Initio Methods for Reaction Mechanism Elucidation and Transition State Analysis

Similarly, no literature was found that employs ab initio methods to elucidate reaction mechanisms involving Cyclohexanol, 1-(1-methyl-2-propenyl)-. Research in this area would focus on mapping the potential energy surface for reactions such as dehydration, oxidation, or rearrangements, and calculating the energies of transition states to determine reaction kinetics and product distributions. No such mechanistic studies or transition state analyses for this specific molecule have been published.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. A comprehensive search did not uncover any studies that have used MD simulations to investigate Cyclohexanol, 1-(1-methyl-2-propenyl)-. Such research would provide insights into the flexibility of the cyclohexyl ring and the substituent, as well as potential intermolecular interactions in different solvent environments.

Computational Modeling of Synthetic Reactions Involving Cyclohexanol, 1-(1-methyl-2-propenyl)-

There is no available research on the computational modeling of synthetic routes to or from Cyclohexanol, 1-(1-methyl-2-propenyl)-. This type of study would typically use computational methods to predict reaction outcomes, optimize reaction conditions, and understand the role of catalysts in the synthesis of this compound.

Synthesis and Exploration of Derivatives and Analogues of Cyclohexanol, 1 1 Methyl 2 Propenyl

Design and Synthesis of Novel Structurally Related Cyclohexanol (B46403) Analogues

The synthesis of novel analogues of Cyclohexanol, 1-(1-methyl-2-propenyl)- can be approached through various strategic modifications of its core structure. These modifications primarily target the cyclohexanol ring and the 1-(1-methyl-2-propenyl) side chain, aiming to explore the structure-activity relationships of potential derivatives. Key synthetic strategies include the introduction of substituents on the cyclohexane (B81311) ring, alteration of the stereochemistry of existing chiral centers, and modification of the propenyl side chain.

One effective method for the synthesis of functionalized cyclohexane rings is through one-pot organocatalytic Michael–Michael–1,2-addition sequences. nih.gov This approach allows for the creation of highly substituted cyclohexanes with multiple contiguous stereocenters in good yields and with high stereoselectivity. nih.gov By carefully selecting the starting materials, analogues with various substituents at different positions on the cyclohexanol ring can be synthesized. For instance, the reaction of a β-ketoester with a nitroalkene, followed by the addition of a dicyano-olefin, can generate a polysubstituted cyclohexane core that can be further elaborated to the desired cyclohexanol analogue. nih.gov

The general synthetic approach to 1-allyl-cyclohexanols, a class of compounds structurally related to the target molecule, involves the nucleophilic addition of an allyl organometallic reagent to cyclohexanone (B45756). Variations in the organometallic reagent (e.g., Grignard or organolithium reagents) and the specific allyl halide used can introduce diversity in the side chain.

Below is a representative table of hypothetical analogues that could be synthesized based on these principles, along with their key structural differences.

| Analogue Name | Structural Modification | Synthetic Approach |

| Cyclohexanol, 1-(1,2-dimethyl-2-propenyl)- | Methyl group at the 2-position of the propenyl chain | Grignard reaction with 2-bromo-3-methyl-1-butene |

| Cyclohexanol, 1-(1-methyl-2-butenyl)- | Ethyl group instead of a vinyl group at the 2-position of the side chain | Wittig reaction on a precursor ketone |

| 2-Methylcyclohexanol, 1-(1-methyl-2-propenyl)- | Methyl group at the 2-position of the cyclohexanol ring | Organocatalytic Michael addition followed by reduction |

| 4-tert-Butylcyclohexanol, 1-(1-methyl-2-propenyl)- | tert-Butyl group at the 4-position of the cyclohexanol ring for conformational locking | Starting from 4-tert-butylcyclohexanone |

Functionalization Strategies for Diversifying the Cyclohexanol, 1-(1-methyl-2-propenyl)- Scaffold

The presence of a tertiary alcohol and a trisubstituted alkene in Cyclohexanol, 1-(1-methyl-2-propenyl)- offers multiple avenues for functionalization. These reactive sites can be selectively targeted to introduce a wide range of chemical functionalities, thereby diversifying the molecular scaffold.

Epoxidation of the Alkene: The double bond in the propenyl side chain is susceptible to epoxidation. Diastereoselective epoxidation can be achieved using various reagents, with the stereochemical outcome often directed by the adjacent hydroxyl group. For allylic alcohols, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of epoxy alcohols. organic-chemistry.org The stereoselectivity of this reaction is influenced by hydrogen bonding between the hydroxyl group and the oxidant, which directs the delivery of the oxygen atom. organic-chemistry.org In the case of Cyclohexanol, 1-(1-methyl-2-propenyl)-, this would likely lead to a syn-epoxide. More advanced catalytic systems, such as those involving titanium salalen complexes, can provide high syn-diastereoselectivity in the epoxidation of terminal allylic alcohols using aqueous hydrogen peroxide. nih.gov

Hydroboration-Oxidation of the Alkene: The hydroboration-oxidation of the terminal double bond offers a route to introduce a primary alcohol at the terminus of the side chain. This two-step reaction proceeds with anti-Markovnikov regioselectivity and syn-stereochemistry. libretexts.orgchempedia.info The reaction of Cyclohexanol, 1-(1-methyl-2-propenyl)- with a borane (B79455) source (e.g., BH₃·THF), followed by oxidative workup with hydrogen peroxide and a base, would yield the corresponding diol. The regioselectivity of hydroboration is sensitive to steric hindrance, with the boron atom preferentially adding to the less substituted carbon of the double bond. scielo.org.boredalyc.org

A summary of potential functionalization reactions and their expected major products is presented in the table below.

| Reaction | Reagent(s) | Expected Major Product | Key Features |

| Diastereoselective Epoxidation | m-CPBA | syn-Epoxy alcohol | Directed by the allylic hydroxyl group |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 1-(1-Methyl-3-hydroxypropyl)cyclohexan-1,3-diol | Anti-Markovnikov addition of water across the double bond |

| Ozonolysis | 1. O₃; 2. Me₂S | 1-(1-Hydroxy-1-methylacetonyl)cyclohexanol | Cleavage of the double bond to form a ketone |

| Dihydroxylation | OsO₄, NMO | 1-(1-Methyl-2,3-dihydroxypropyl)cyclohexanol | syn-Dihydroxylation of the alkene |

Utilization of Cyclohexanol, 1-(1-methyl-2-propenyl)-, as a Chiral Building Block in Complex Molecule Synthesis

Cyclohexanol, 1-(1-methyl-2-propenyl)- possesses a chiral center at the C1 position of the cyclohexyl ring, which is a quaternary carbon. The stereoselective synthesis of molecules containing quaternary stereocenters is a significant challenge in organic synthesis. nih.gov As such, enantiomerically pure forms of this compound represent valuable chiral building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals.

The asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective construction of quaternary carbon centers. nih.gov While this compound is the product of such an addition to cyclohexanone, its derivatives can be used in further synthetic transformations where the stereochemistry at the C1 position is transferred to new stereocenters.

The synthetic utility of this chiral scaffold can be demonstrated in the construction of polycyclic systems. The functional handles—the hydroxyl group and the double bond—can be manipulated to form new rings. For instance, the hydroxyl group can direct further reactions, or it can be converted into a good leaving group to facilitate intramolecular cyclizations. The double bond can participate in a variety of carbon-carbon bond-forming reactions, such as ring-closing metathesis or intramolecular Diels-Alder reactions, after suitable modification of the molecule.

Analogues with Modified Cyclohexanol Ring Systems or Propenyl Side Chains

Modification of the core structure of Cyclohexanol, 1-(1-methyl-2-propenyl)- by altering the ring size or the constitution of the side chain can lead to the discovery of analogues with novel properties.

Ring Expansion and Contraction: The cyclohexanol ring can be expanded to a cycloheptanone (B156872) via a pinacol-type rearrangement. youtube.com For example, conversion of the double bond to a vicinal diol followed by acid-catalyzed rearrangement could induce a ring expansion. youtube.comyoutube.com Conversely, ring contraction methodologies, such as the Favorskii rearrangement of an α-haloketone derived from the cyclohexanol, could lead to cyclopentane (B165970) derivatives. wikipedia.org

Side Chain Modification: The 1-methyl-2-propenyl side chain can be modified through various chemical transformations. Isomerization of the double bond from a terminal to an internal position can be achieved under acidic or metal-catalyzed conditions. Oxidative cleavage of the double bond, for instance through ozonolysis, would truncate the side chain to an acetyl group, providing a ketone functionality that can be further elaborated. Modifications of prenyl side chains in natural product biosynthesis often involve epoxidation, dehydrogenation, and oxidative cyclization, providing inspiration for synthetic modifications. nih.gov

The following table outlines some potential modifications to the cyclohexanol ring and the propenyl side chain.

| Modification Type | Reaction | Resulting Structure |

| Ring Expansion | Pinacol rearrangement of a vicinal diol derivative | Substituted cycloheptanone |

| Ring Contraction | Favorskii rearrangement of an α-haloketone derivative | Substituted cyclopentanecarboxylic acid derivative |

| Side Chain Isomerization | Acid or metal catalysis | Cyclohexanol with an internal alkene in the side chain |

| Side Chain Cleavage | Ozonolysis | 1-Acetyl-1-cyclohexanol |

These strategies provide a framework for the systematic exploration of the chemical space around Cyclohexanol, 1-(1-methyl-2-propenyl)-, leading to the generation of a diverse library of analogues for further investigation.

Advanced Analytical Methodologies for the Characterization and Quantification of Cyclohexanol, 1 1 Methyl 2 Propenyl

Chromatographic Techniques for Separation, Purity Assessment, and Isolation

Chromatographic methods are fundamental in the analysis of Cyclohexanol (B46403), 1-(1-methyl-2-propenyl)-, enabling its separation from complex mixtures, the assessment of its purity, and its isolation for further study. The selection of a specific technique is contingent upon the sample matrix and the analytical objective.

Gas Chromatography (GC) with Specialized Detection Systems

Due to its volatility, Cyclohexanol, 1-(1-methyl-2-propenyl)- is highly amenable to analysis by Gas Chromatography (GC). researchgate.net This technique is a cornerstone for separating this terpenoid alcohol from other volatile and semi-volatile components in a sample. researchgate.net

The choice of the stationary phase is critical for achieving optimal separation. Columns are generally classified as standard non-polar, semi-non-polar, or standard polar. nih.gov For terpenoid analysis, non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), or semi-polar columns, like those with (5%-phenyl)-methylpolysiloxane (e.g., DB-5), are commonly employed. nih.govfrontiersin.org The retention index (RI) system is used to standardize retention times, which are otherwise dependent on specific analytical conditions. gcms.cz The retention index for the parent compound, cyclohexanol, varies significantly depending on the column's polarity and temperature. nist.gov

For detection and quantification, a Flame Ionization Detector (FID) is frequently used due to its high sensitivity and wide linear range for organic compounds like terpenoids. researchgate.netfrontiersin.orgnih.gov When structural confirmation is required alongside separation, GC is coupled with a Mass Spectrometer (GC-MS). This hyphenated technique provides mass spectra for each separated component, allowing for confident identification. researchgate.netscientificss.co.uk

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column Type | DB-5 (semi-polar) or DB-WAX (polar) | Separation based on boiling point and polarity nih.gov |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample frontiersin.orgthecbggurus.com |

| Oven Program | Initial temp 60-70°C, ramp 8-10°C/min to 250-280°C | Separates compounds with a wide range of boiling points scientificss.co.uk |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column scientificss.co.uk |

| Detector | FID or MS | Quantification (FID) or structural identification (MS) researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis and purification of Cyclohexanol, 1-(1-methyl-2-propenyl)-, especially when dealing with its stereoisomers or when isolating the compound from non-volatile matrices. nih.govrjptonline.org The choice between normal-phase (NP) and reversed-phase (RP) HPLC is determined by the polarity of the analyte and the desired separation mechanism. sepscience.com

Reversed-phase HPLC (RP-HPLC) is the more common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as mixtures of water with acetonitrile (B52724) or methanol. moravek.comuhplcs.com In this mode, more non-polar compounds are retained longer. stackexchange.com This method is highly suitable for separating molecules with varying carbon content and offers excellent reproducibility. moravek.comphenomenex.com

Normal-phase HPLC (NP-HPLC) employs a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier). moravek.com This mode is advantageous for separating positional isomers that may co-elute in reversed-phase systems and is often preferred for chiral separations. sepscience.com

For the isolation of pure Cyclohexanol, 1-(1-methyl-2-propenyl)-, preparative HPLC is the method of choice. This technique uses larger columns and higher flow rates to handle larger sample loads, allowing for the collection of purified fractions of the compound. rjptonline.orgyoutube.com

| HPLC Mode | Stationary Phase | Mobile Phase | Elution Order | Primary Application |

|---|---|---|---|---|

| Reversed-Phase (RP) | Non-polar (e.g., C18) uhplcs.com | Polar (e.g., Acetonitrile/Water) stackexchange.com | Polar compounds elute first stackexchange.com | Purity assessment, general separation moravek.com |

| Normal-Phase (NP) | Polar (e.g., Silica) moravek.com | Non-polar (e.g., Hexane/Ethyl Acetate) sepscience.com | Non-polar compounds elute first stackexchange.com | Isomer separation, chiral analysis sepscience.com |

| Preparative HPLC | Scaled-up RP or NP columns youtube.com | Optimized for high sample load | Dependent on mode | Isolation and purification of the compound nih.govrjptonline.org |

Spectroscopic Approaches to Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of Cyclohexanol, 1-(1-methyl-2-propenyl)-. These methods probe the molecular structure at the atomic and functional group level, providing a detailed chemical fingerprint.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of Cyclohexanol, 1-(1-methyl-2-propenyl)- in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

For Cyclohexanol, 1-(1-methyl-2-propenyl)-, the ¹H NMR spectrum would be expected to show signals for the vinyl protons of the propenyl group (~4.5-6.0 ppm), the methyl protons on the propenyl chain (~1.7 ppm), the proton attached to the hydroxyl-bearing carbon (~3.6 ppm, similar to cyclohexanol), and a complex series of overlapping signals for the cyclohexyl ring protons (~1.2-2.0 ppm). chemicalbook.com The ¹³C NMR spectrum would show distinct signals for the quaternary carbon attached to the hydroxyl group, the two sp² carbons of the double bond, and the various sp³ carbons of the cyclohexyl ring and methyl group.

Advanced 2D NMR techniques are crucial for assembling the complete structure and determining stereochemistry:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the substituents on the cyclohexanol ring.

| Proton Type | Predicted Chemical Shift (ppm) | Rationale/Reference |

|---|---|---|

| Vinyl (=CH₂) | ~4.7 - 5.1 | Typical range for terminal alkene protons. |

| Vinyl (=CH-) | ~5.5 - 6.0 | Typical range for internal alkene protons. |

| Carbinol (CH-OH) | ~3.6 | Based on the chemical shift of the corresponding proton in cyclohexanol chemicalbook.com |

| Allylic Methyl (-CH₃) | ~1.7 | Typical range for a methyl group attached to a double bond. |

| Cyclohexyl Ring (-CH₂-) | ~1.2 - 2.0 | Broad, overlapping region characteristic of cyclohexyl protons chemicalbook.comresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of Cyclohexanol, 1-(1-methyl-2-propenyl)- and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula is C₁₀H₁₈O, corresponding to a molecular weight of 154.25 g/mol . chemsynthesis.com

Under hard ionization techniques like Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 154 may be weak or absent, which is common for alcohols. whitman.edu The fragmentation pattern for cyclic alcohols is characterized by several key pathways:

Loss of water ([M-18]⁺): A very common fragmentation for alcohols, which would produce a peak at m/z 136. whitman.edu

Loss of the side chain: Cleavage of the bond between the ring and the 1-(1-methyl-2-propenyl) group can lead to characteristic fragments.

Ring cleavage: The cyclohexyl ring can undergo complex fragmentation. For the parent cyclohexanol, a characteristic and often base peak appears at m/z 57. whitman.edureddit.com A similar complex fragmentation would be expected for the substituted derivative.

Softer ionization techniques, such as Chemical Ionization (CI) using ammonia (B1221849) or methane (B114726) as the reagent gas, are often used to obtain a more prominent protonated molecule peak ([M+H]⁺ at m/z 155) or an adduct ion, which helps to confirm the molecular weight. dntb.gov.uaresearchgate.net

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl group |

| 136 | [M - H₂O]⁺ | Dehydration (loss of water) whitman.edu |

| 99 | [M - C₄H₇]⁺ | Loss of the 1-methyl-2-propenyl side chain |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Characteristic ring fragmentation, as seen in cyclohexanol reddit.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. biomedscidirect.com For Cyclohexanol, 1-(1-methyl-2-propenyl)-, these techniques can readily confirm the presence of the hydroxyl and alkene groups.

The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.org The broadness is due to intermolecular hydrogen bonding. libretexts.org Other key absorptions include:

C-H stretching: Aliphatic sp³ C-H stretches appear just below 3000 cm⁻¹, while the vinylic sp² C-H stretch appears just above 3000 cm⁻¹.

C=C stretching: A moderate absorption around 1640-1680 cm⁻¹ indicates the presence of the alkene double bond. libretexts.orgresearchgate.net

C-O stretching: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol. biomedscidirect.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond stretch gives a strong, sharp signal, making it easy to identify. The C-H stretching and fingerprint regions also provide a characteristic spectral pattern.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad libretexts.org |

| Alkene (=C-H) | C-H stretch | 3010 - 3100 | Medium |

| Alkane (-C-H) | C-H stretch | 2850 - 2960 | Strong |

| Alkene (C=C) | C=C stretch | 1640 - 1680 | Medium researchgate.net |

| Alcohol (C-O) | C-O stretch | 1000 - 1260 | Strong biomedscidirect.com |

Chiral Analytical Methods for Enantiomeric Excess Determination (e.g., Chiral GC/HPLC, NMR with Chiral Shift Reagents, Optical Rotation)

The stereochemistry of Cyclohexanol, 1-(1-methyl-2-propenyl)- is a critical determinant of its biological activity and sensory properties. Consequently, the development of reliable analytical methods for the determination of its enantiomeric excess (e.e.) is of paramount importance. A variety of chiral analytical techniques can be employed for this purpose, each with its own set of advantages and limitations.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of the enantiomers of volatile compounds such as Cyclohexanol, 1-(1-methyl-2-propenyl)-. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Research Findings: The most commonly used CSPs for the separation of chiral alcohols and related compounds are derivatives of cyclodextrins. These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups with various substituents, a wide range of selectivities can be achieved. For the analysis of Cyclohexanol, 1-(1-methyl-2-propenyl)-, a modified β- or γ-cyclodextrin-based capillary column would be a suitable choice. The separation is influenced by factors such as the type of cyclodextrin (B1172386) derivative, column temperature, and the carrier gas flow rate. Optimization of the temperature program is crucial to achieve baseline separation of the enantiomers. Lower temperatures generally lead to better resolution but longer analysis times.

Table 1: Representative Chiral GC Parameters for Enantiomeric Separation of a Chiral Terpenoid Alcohol

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a permethylated β-cyclodextrin stationary phase |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp at 2 °C/min to 180 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Expected Retention Times | (R)-enantiomer: 28.5 min, (S)-enantiomer: 29.2 min |

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives of Cyclohexanol, 1-(1-methyl-2-propenyl)-, or when derivatization is preferred, Chiral High-Performance Liquid Chromatography (HPLC) is an excellent alternative. Similar to chiral GC, chiral HPLC employs a chiral stationary phase to achieve separation.

Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have demonstrated broad applicability for the separation of a wide range of chiral compounds. For Cyclohexanol, 1-(1-methyl-2-propenyl)-, a normal-phase separation using a mobile phase consisting of a mixture of hexane and a polar alcohol like isopropanol (B130326) or ethanol (B145695) is typically effective. The choice of the alcohol modifier and its concentration in the mobile phase are critical parameters for optimizing the separation. The elution order of the enantiomers can sometimes be reversed by changing the specific polysaccharide-based CSP.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. In the presence of a chiral shift reagent (CSR), the enantiomers of a chiral compound will form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.

Research Findings: Lanthanide-based complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or Yb(hfc)₃, are commonly used as chiral shift reagents for alcohols. Upon addition of the CSR to a solution of Cyclohexanol, 1-(1-methyl-2-propenyl)- in a suitable deuterated solvent (e.g., CDCl₃), the protons in the vicinity of the hydroxyl group will experience a significant shift. The magnitude of this induced shift will be different for the two enantiomers, allowing for the integration of the corresponding signals to determine the enantiomeric excess. The concentration of the CSR needs to be carefully optimized to achieve sufficient separation of the signals without excessive line broadening.

Optical Rotation

Optical rotation is a classical method for the analysis of chiral compounds. It is based on the ability of a chiral molecule to rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of the compound and its concentration.

Research Findings: The enantiomeric excess of a sample of Cyclohexanol, 1-(1-methyl-2-propenyl)- can be determined by measuring its specific rotation and comparing it to the specific rotation of the pure enantiomer using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A significant limitation of this method is the requirement of a pure enantiomeric standard to determine the specific rotation of the pure enantiomer. The specific rotation is measured using a polarimeter and is dependent on the wavelength of the light, the temperature, and the solvent.

Development of Robust Analytical Protocols for Complex Sample Matrices

The quantification of Cyclohexanol, 1-(1-methyl-2-propenyl)- in complex sample matrices, such as essential oils, plant extracts, or biological fluids, presents a significant analytical challenge. The development of a robust and validated analytical protocol is crucial for obtaining accurate and reliable results.

A typical analytical protocol involves several key steps: sample preparation, chromatographic separation and detection, and method validation.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the matrix and to remove interfering components.

Research Findings: For the analysis of Cyclohexanol, 1-(1-methyl-2-propenyl)- in plant material, solvent extraction is a common approach. The choice of solvent will depend on the polarity of the compound and the matrix. A non-polar solvent like hexane or a moderately polar solvent like ethyl acetate (B1210297) could be suitable. For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove pigments, lipids, and other interfering substances.

Chromatographic Separation and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID) is the most common technique for the quantification of volatile and semi-volatile compounds in complex mixtures.

Research Findings: A GC-MS method provides both qualitative and quantitative information. The mass spectrum of Cyclohexanol, 1-(1-methyl-2-propenyl)- can be used for its unambiguous identification, while the peak area can be used for quantification. For routine quantitative analysis, GC-FID is often preferred due to its wider linear range and lower cost. An internal standard should be used to correct for variations in injection volume and detector response.

Method Validation

A robust analytical protocol must be validated to ensure its suitability for the intended purpose. The validation process typically involves the evaluation of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations.

Accuracy: The closeness of the measured value to the true value. This can be determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing a recovery study where a known amount of the analyte is spiked into a blank matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 2: Representative Validation Parameters for a GC-FID Method for the Quantification of a Chiral Terpenoid Alcohol in a Plant Extract

| Validation Parameter | Result |

|---|---|

| Linearity (Concentration Range) | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.5 - 101.2% |

| Precision (RSD) | < 2.5% |

| LOD | 0.1 µg/mL |

| LOQ | 0.5 µg/mL |

By systematically developing and validating the analytical protocol, it is possible to obtain accurate and precise measurements of Cyclohexanol, 1-(1-methyl-2-propenyl)- in a variety of complex sample matrices.

Role and Applications of Cyclohexanol, 1 1 Methyl 2 Propenyl in Broader Chemical Synthesis

Precursor in the Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The structural framework of Cyclohexanol (B46403), 1-(1-methyl-2-propenyl)- presents it as a plausible, albeit currently underexplored, building block in the synthesis of complex molecular architectures. The tertiary alcohol on a cyclohexane (B81311) ring is a feature found in various natural products. The 1-methyl-2-propenyl substituent offers a reactive handle for a variety of synthetic transformations, including but not limited to, stereoselective epoxidation, dihydroxylation, or ozonolysis, which could introduce further functionality and stereocenters.

For instance, the allylic group could, in principle, be leveraged for Claisen or Cope rearrangements, powerful carbon-carbon bond-forming reactions that are frequently employed in the total synthesis of terpenoids and other complex natural products. However, a thorough review of synthetic literature does not presently yield specific examples where Cyclohexanol, 1-(1-methyl-2-propenyl)- has been explicitly used as a key precursor.

Key Intermediate in the Development of Fine Chemicals and Specialty Materials

In the realm of fine chemicals, which include fragrances, agrochemicals, and specialty polymers, the unique combination of a cyclohexyl ring and an unsaturated side chain in Cyclohexanol, 1-(1-methyl-2-propenyl)- suggests potential applications. The fragrance industry, for example, often utilizes molecules with cyclohexanol or related terpenoid structures. The specific odor profile of this compound is not widely characterized in available literature, but its structural similarity to known fragrance components suggests it could be a target for investigation.

Furthermore, the propenyl group could serve as a monomer or a cross-linking agent in the synthesis of specialty polymers. The hydroxyl group could also be esterified with various monomers to create functionalized polymers with tailored properties. Despite these possibilities, there is a lack of published research detailing the use of Cyclohexanol, 1-(1-methyl-2-propenyl)- in the development of specific fine chemicals or specialty materials.

Application in Cascade and Domino Reaction Sequences

Cascade and domino reactions represent a highly efficient approach in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. The bifunctional nature of Cyclohexanol, 1-(1-methyl-2-propenyl)- (possessing both a hydroxyl and an alkene group) makes it a theoretically attractive substrate for such transformations.

For example, an acid-catalyzed cascade reaction could be envisioned where the tertiary alcohol undergoes dehydration to form a carbocation, which is then trapped intramolecularly by the propenyl group, leading to the formation of a bicyclic system. Such a reaction would be a rapid and atom-economical way to increase molecular complexity. Nevertheless, specific studies detailing the participation of Cyclohexanol, 1-(1-methyl-2-propenyl)- in such cascade or domino sequences have not been found in the current body of scientific literature.

Strategic Incorporation into Heterocyclic and Polycyclic Systems

The synthesis of heterocyclic and polycyclic frameworks is a cornerstone of medicinal and materials chemistry. The reactive functionalities of Cyclohexanol, 1-(1-methyl-2-propenyl)- could theoretically be exploited for their construction. The double bond could participate in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings, or in 1,3-dipolar cycloadditions to generate five-membered heterocycles.